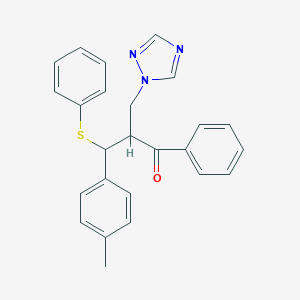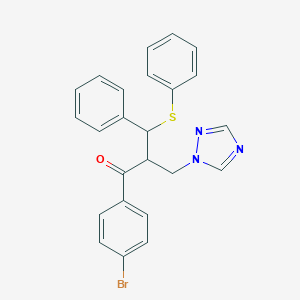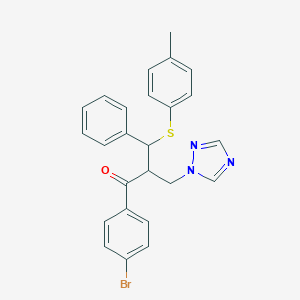![molecular formula C21H21NO3S B492598 N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 667912-63-2](/img/structure/B492598.png)
N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a methyl group attached to a biphenyl structure, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Reduction: The reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
Acetaminophen: A widely used analgesic and antipyretic.
Sulfanilamide: A sulfonamide antibiotic.
Uniqueness
N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike phenacetin and acetaminophen, which are primarily used for their analgesic effects, this compound has broader applications in scientific research and industry. Its sulfonamide group also differentiates it from other similar compounds, providing unique reactivity and potential for enzyme inhibition.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-10-19(11-13-20)22-26(23,24)21-14-8-18(9-15-21)17-6-4-16(2)5-7-17/h4-15,22H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSOZDEEZVREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
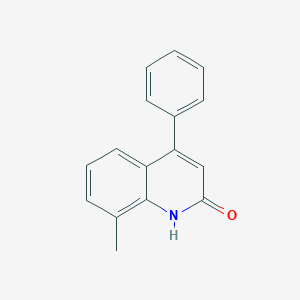
![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)
![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)
![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)
![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)
![O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate](/img/structure/B492527.png)
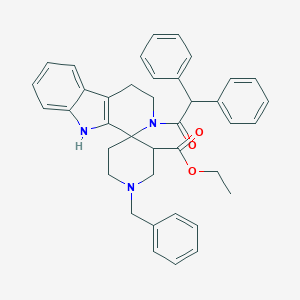
![S-{3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)sulfanyl]propyl} O,O-dipropyl dithiophosphate](/img/structure/B492529.png)
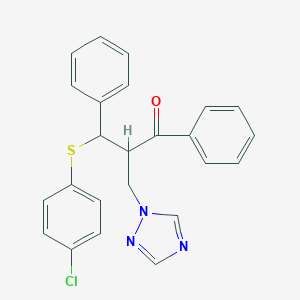

![5-methoxy-2-(6-methoxy-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-4a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B492533.png)
